3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Description
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spiroimidazolidinedione derivative characterized by a hydantoin core fused to a cyclohexane ring, with an 8-methyl substituent and a 2-(indolin-1-yl)-2-oxoethyl group at position 3 . The compound’s structural complexity arises from its spirocyclic framework, which imposes rigidity and influences its pharmacokinetic properties.
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-6-9-19(10-7-13)17(24)22(18(25)20-19)12-16(23)21-11-8-14-4-2-3-5-15(14)21/h2-5,13H,6-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLZDKDIDRROEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development.
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities. These pathways can lead to various downstream effects, contributing to the compound’s therapeutic potential.
Biochemical Analysis
Biological Activity
The compound 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has garnered attention in medicinal chemistry for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes a diaza framework and an indole moiety. Its molecular formula is , with a molecular weight of approximately 302.33 g/mol.
Research indicates that compounds with similar structural characteristics often exhibit significant interactions with various biological targets:
- Inhibition of Kinases : It is hypothesized that this compound may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death. Inhibition of RIPK1 can prevent cellular inflammation and death, thus providing protective effects in various pathological conditions.
- Cell Signaling Modulation : The compound's interaction with cellular signaling pathways may influence gene expression and metabolic processes, impacting cell survival and proliferation.
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties. For instance, an analog was found to significantly reduce inflammation markers in vitro by modulating cytokine release from immune cells .
Cytotoxicity and Cell Viability
In vitro assays have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |
Neuroprotective Properties
Recent studies suggest potential neuroprotective effects, particularly against oxidative stress. The compound may enhance the expression of antioxidant enzymes, thereby reducing neuronal damage in models of neurodegenerative diseases .
Case Studies
- Neuroprotection in Animal Models : In a study involving mice subjected to oxidative stress, administration of the compound resulted in decreased biomarkers associated with neuronal damage and improved behavioral outcomes .
- Anti-cancer Efficacy : A study on human cancer cell lines revealed that the compound inhibited tumor growth by inducing apoptosis and inhibiting cell cycle progression. This was evidenced by a reduction in cyclin D1 levels and increased p21 expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous spiroimidazolidinediones:
Key Research Findings:
Substituent Position and Activity :
- In antidiabetic studies, 8-methyl derivatives (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl-) demonstrated superior hypoglycemic activity compared to 6- or 7-methyl analogs, likely due to optimal steric alignment with target enzymes like aldose reductase .
- The 2-(indolin-1-yl)-2-oxoethyl group in the target compound may confer distinct receptor-binding properties, as indole derivatives often interact with serotonin or dopamine receptors .
Structural Conformations :
- X-ray crystallography of 3-(4-chlorophenylsulfonyl)-8-methyl- confirms a planar hydantoin moiety and a cyclohexane chair conformation, critical for maintaining structural integrity during target interactions . This feature is conserved across spiroimidazolidinediones.
Synthetic Flexibility: The base structure (8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione) is synthesized via cyclohexanone condensation with ammonium carbonate and KCN, followed by sulfonylation or alkylation at position 3 . Modifications at position 3 (e.g., sulfonyl, allyl, or indole groups) dictate therapeutic specificity.
Safety and Handling :
- Derivatives like 3-allyl-8-methyl- require specific safety protocols (e.g., inhalation precautions), whereas sulfonyl-containing analogs prioritize solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
